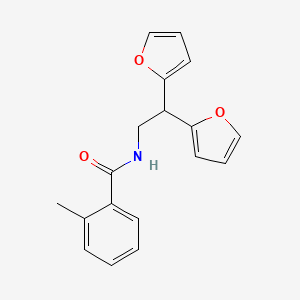

N-(2,2-di(furan-2-yl)ethyl)-2-methylbenzamide

Description

N-(2,2-di(furan-2-yl)ethyl)-2-methylbenzamide is a benzamide derivative featuring a 2-methylbenzoyl group linked to a di(furan-2-yl)ethylamine moiety. This combination of features positions the compound as a candidate for metal-catalyzed reactions or bioactive molecule design, akin to related benzamides with directing groups or heterocyclic motifs .

Properties

IUPAC Name |

N-[2,2-bis(furan-2-yl)ethyl]-2-methylbenzamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H17NO3/c1-13-6-2-3-7-14(13)18(20)19-12-15(16-8-4-10-21-16)17-9-5-11-22-17/h2-11,15H,12H2,1H3,(H,19,20) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DDZIYBZNXWSHIL-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=CC=C1C(=O)NCC(C2=CC=CO2)C3=CC=CO3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H17NO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

295.3 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2,2-di(furan-2-yl)ethyl)-2-methylbenzamide typically involves the following steps:

Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 2-methylbenzoic acid and 2,2-di(furan-2-yl)ethanamine.

Amidation Reaction: The key step involves the amidation of 2-methylbenzoic acid with 2,2-di(furan-2-yl)ethanamine. This reaction is usually carried out in the presence of coupling reagents like EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and a base such as triethylamine.

Purification: The crude product is purified using techniques like column chromatography to obtain the desired this compound.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, solvent, and reaction time, is crucial to maximize yield and purity.

Chemical Reactions Analysis

Types of Reactions

N-(2,2-di(furan-2-yl)ethyl)-2-methylbenzamide can undergo various chemical reactions, including:

Oxidation: The furan rings can be oxidized to form furan-2,3-diones.

Reduction: The compound can be reduced to form corresponding alcohols or amines.

Substitution: Electrophilic substitution reactions can occur on the benzamide moiety.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are used.

Substitution: Electrophilic substitution reactions may involve reagents like bromine (Br₂) or nitric acid (HNO₃).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the furan rings may yield furan-2,3-diones, while reduction can produce alcohols or amines.

Scientific Research Applications

N-(2,2-di(furan-2-yl)ethyl)-2-methylbenzamide has diverse applications in scientific research:

Chemistry: It is used as a building block in organic synthesis and the development of new materials.

Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Research is ongoing to explore its potential as a therapeutic agent.

Industry: It finds applications in the development of advanced materials and chemical processes.

Mechanism of Action

The mechanism of action of N-(2,2-di(furan-2-yl)ethyl)-2-methylbenzamide involves its interaction with specific molecular targets and pathways. The furan rings and benzamide moiety may interact with enzymes or receptors, leading to various biological effects. Detailed studies are required to elucidate the exact molecular targets and pathways involved.

Comparison with Similar Compounds

Comparison with Structural Analogues

Substituent Effects on the Benzoyl Group

Fluorinated Analogues

- N-(2,3-Difluorophenyl)-2-fluorobenzamide (Fo23) : Fluorine atoms at the ortho and meta positions on the benzoyl and aniline rings enhance hydrogen bonding (N–H···F, C–H···F) and molecular stacking. The planar aromatic rings and amide group orientation (23° tilt from aromatic planes) facilitate 1D hydrogen-bonded chains and C–F···C ring-stacking interactions. Fluorination improves metabolic stability and bioavailability, a common strategy in medicinal chemistry .

Comparison : Unlike these fluorinated analogues, the target compound’s 2-methyl group is electron-donating, which may reduce electrophilicity but increase steric bulk. The absence of fluorine limits strong C–F···H/N interactions but introduces furan-mediated π-π stacking.

Nitro and Hydroxyalkyl Analogues

- The diphenylethyl group adds significant hydrophobicity .

- N-(2-Hydroxy-1,1-dimethylethyl)-3-methylbenzamide : The hydroxyalkyl group enables hydrogen bonding (O–H···O/N), enhancing solubility in polar solvents. The methylbenzoyl group mirrors the target compound but lacks furan’s aromaticity .

Comparison : The target’s di(furan-2-yl)ethyl group balances hydrophobicity (from furan rings) and polarity (from ether oxygens), offering a unique solubility profile compared to nitro or hydroxyalkyl derivatives.

Amide Side Chain Modifications

Anthraquinone-Containing Benzamide

- N-(9,10-Dioxo-9,10-dihydroanthracen-1-yl)-2-methylbenzamide: The anthraquinone moiety acts as an N,O-bidentate directing group, facilitating metal-catalyzed C–H functionalization. Synthesis via DCC/DMAP coupling yields a planar, conjugated system suitable for chelation .

However, it may offer weaker metal coordination compared to anthraquinone’s O and N sites.

Benzimidazole-Furan Hybrid

- N-[2-(1-Ethyl-1H-benzimidazol-2-yl)ethyl]-2-furamide : The benzimidazole ring provides aromaticity and hydrogen-bonding sites (N–H), while the furan contributes π-π interactions. Such hybrids are explored for biological activity due to benzimidazole’s pharmacological relevance .

Comparison : The target compound lacks benzimidazole’s nitrogen-rich heterocycle but retains furan’s oxygen for hydrogen bonding. This structural difference may shift applications from biological targeting (e.g., antifungals in ) to catalysis or materials science.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.